molecular formula C11H17NO B13595676 1-Amino-2-(3,5-dimethylphenyl)propan-2-ol

1-Amino-2-(3,5-dimethylphenyl)propan-2-ol

Katalognummer: B13595676
Molekulargewicht: 179.26 g/mol
InChI-Schlüssel: OBNSJEBDANJMQC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Amino-2-(3,5-dimethylphenyl)propan-2-ol is an organic compound with the molecular formula C11H17NO. This compound is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a propanol backbone, with a 3,5-dimethylphenyl substituent. It is a chiral molecule, meaning it has non-superimposable mirror images, which can have significant implications in its chemical behavior and applications.

Vorbereitungsmethoden

The synthesis of 1-Amino-2-(3,5-dimethylphenyl)propan-2-ol can be achieved through various synthetic routes. One common method involves the reaction of 3,5-dimethylbenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield the desired amino alcohol. Industrial production methods may involve catalytic hydrogenation processes to achieve higher yields and purity.

Analyse Chemischer Reaktionen

1-Amino-2-(3,5-dimethylphenyl)propan-2-ol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The amino group can be reduced to form an amine using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions where the amino or hydroxyl group is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 1-amino-2-(3,5-dimethylphenyl)propan-2-one.

Wissenschaftliche Forschungsanwendungen

1-Amino-2-(3,5-dimethylphenyl)propan-2-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.

    Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Wirkmechanismus

The mechanism of action of 1-Amino-2-(3,5-dimethylphenyl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

1-Amino-2-(3,5-dimethylphenyl)propan-2-ol can be compared with other similar compounds, such as:

    1-Amino-2-(2,4-dimethylphenyl)propan-2-ol: This compound has a similar structure but with different methyl group positions on the phenyl ring, which can affect its chemical properties and reactivity.

    1-Amino-2-(3,4-dimethylphenyl)propan-2-ol: Another similar compound with different methyl group positions, leading to variations in its chemical behavior and applications.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its interactions with molecular targets and its overall chemical reactivity.

Eigenschaften

Molekularformel

C11H17NO

Molekulargewicht

179.26 g/mol

IUPAC-Name

1-amino-2-(3,5-dimethylphenyl)propan-2-ol

InChI

InChI=1S/C11H17NO/c1-8-4-9(2)6-10(5-8)11(3,13)7-12/h4-6,13H,7,12H2,1-3H3

InChI-Schlüssel

OBNSJEBDANJMQC-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC(=C1)C(C)(CN)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.